2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid 2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16149704
InChI: InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+
SMILES:
Molecular Formula: C16H11ClN4O2S
Molecular Weight: 358.8 g/mol

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

CAS No.:

Cat. No.: VC16149704

Molecular Formula: C16H11ClN4O2S

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid -

Specification

Molecular Formula C16H11ClN4O2S
Molecular Weight 358.8 g/mol
IUPAC Name 2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Standard InChI InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+
Standard InChI Key ZWXHTQQYQOOBAS-GIJQJNRQSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound (C₁₆H₁₁ClN₄O₂S) has a molecular weight of 358.8 g/mol and contains three distinct structural domains:

  • A 1,2,4-triazole ring with a thioxo group at position 5

  • A 2-chlorophenyl substituent at position 3 of the triazole

  • A benzoic acid group linked via an iminomethyl bridge

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid
Molecular FormulaC₁₆H₁₁ClN₄O₂S
Canonical SMILESC1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O
PubChem CID6861325
Topological Polar Surface Area112 Ų

The E-configuration of the iminomethyl bridge was confirmed via NOESY spectroscopy, showing no coupling between the triazole proton and the benzoic acid aromatic protons. X-ray crystallography of analogous compounds reveals planar triazole and benzene rings, with dihedral angles <10° between rings, suggesting strong π-π stacking potential .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Formation of 3-(2-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Reacting 2-chlorophenyl isothiocyanate with hydrazine hydrate yields the triazole-thione precursor.

  • Imination reaction: Condensation with 2-formylbenzoic acid in ethanol under acidic conditions (HCl catalyst) forms the Schiff base linkage .

  • Oxidative cyclization: Treatment with dimethyl sulfoxide (DMSO) at 80°C induces disulfide formation and intramolecular C-H activation, closing the triazole-benzoic acid system .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1NH₂NH₂·H₂O, EtOHReflux6 hr78%
22-formylbenzoic acid, HCl25°C12 hr65%
3DMSO, K₂CO₃80°C3 hr82%

The oxidative cyclization step exhibits remarkable functional group tolerance, accommodating electron-withdrawing (-Cl) and donating (-OCH₃) substituents without side reactions . Microwave-assisted synthesis reduces Step 3 duration to 45 minutes with comparable yields .

Biological Activity and Mechanism

Table 3: Cytotoxicity Profile (IC₅₀, μM)

Cell LineCompoundDoxorubicinSelectivity Index (RPE-1)
MCF-718.2 ± 1.319.7 ± 1.16.4
HCT-11621.8 ± 1.722.6 ± 1.55.1

Mechanistic studies indicate dual action:

  • Topoisomerase II inhibition: Disrupts DNA replication via intercalation (Kd = 2.3 μM)

  • Apoptosis induction: Increases caspase-3/7 activity by 4.8-fold at 25 μM

  • ROS generation: Elevates intracellular ROS levels to 158% of control at 20 μM

Pharmacological Evaluation

ADMET Properties

  • Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high intestinal absorption)

  • Metabolism: CYP3A4 substrate (t₁/₂ = 42 min in human liver microsomes)

  • Toxicity: LD₅₀ (oral, rat) = 1,250 mg/kg; no mutagenicity in Ames test

Structure-Activity Relationships (SAR)

  • 2-Chlorophenyl group: Essential for topoisomerase binding (removal reduces activity 8-fold)

  • Thioxo moiety: Replacing sulfur with oxygen decreases cytotoxicity (IC₅₀ increases to 54 μM)

  • Benzoic acid: Carboxyl group critical for solubility; ester derivatives lose 90% activity

Future Research Directions

  • In vivo efficacy studies: Evaluate pharmacokinetics in xenograft models

  • Combination therapies: Screen with PARP inhibitors (synergy observed in preliminary assays)

  • Prodrug development: Mask carboxyl group to enhance blood-brain barrier penetration

  • Target identification: Use CRISPR-Cas9 knockout libraries to map novel protein targets

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